

Physical and chemical properties of Ethyl 1Himidazole-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 1H-imidazole-1-carboxylate

Cat. No.: B102356 Get Quote

An In-depth Technical Guide to Ethyl 1Himidazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1H-imidazole-1-carboxylate, also known as 1-carbethoxyimidazole, is a versatile reagent in organic synthesis. It belongs to the family of N-acylimidazoles, which are widely recognized for their utility as carbonylating agents and in the formation of esters and amides. This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 1H-imidazole-1-carboxylate, detailed experimental protocols for its synthesis and application, and relevant spectral data for its characterization. Its role as a stable and effective carbonylating agent makes it a valuable tool in the synthesis of various heterocyclic compounds, contributing significantly to the fields of medicinal chemistry and drug development.

Compound Identification and Properties

A summary of the key identifiers and physicochemical properties of **Ethyl 1H-imidazole-1-carboxylate** is presented below for quick reference.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl imidazole-1-carboxylate[1]
Synonyms	1-Carbethoxyimidazole, N-Carboethoxyimidazole[1]
CAS Number	19213-72-0[1]
Molecular Formula	C ₆ H ₈ N ₂ O ₂ [1]
Molecular Weight	140.14 g/mol [1]
InChI	InChI=1S/C6H8N2O2/c1-2-10-6(9)8-4-3-7-5- 8/h3-5H,2H2,1H3[1]
InChlKey	YICRPEGTQDSFEX-UHFFFAOYSA-N
SMILES	CCOC(=O)n1ccnc1

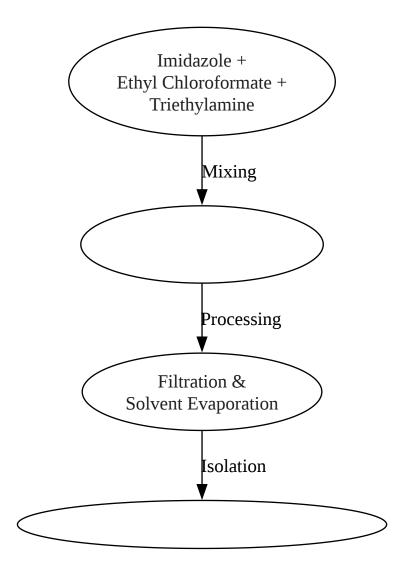
Table 2: Physical and Chemical Properties

Property	Value
Physical Form	Liquid
Density	1.162 g/mL at 25 °C
Refractive Index (n20/D)	1.472
Flash Point	104.4 °C (219.9 °F)
Storage Temperature	2-8°C

Synthesis and Reactivity

Ethyl 1H-imidazole-1-carboxylate is typically synthesized by the reaction of imidazole with ethyl chloroformate. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Ethyl 1H-imidazole-1-carboxylate[2]


Materials:

- Imidazole (49.9 mmol)
- Ethyl chloroformate (50.2 mmol)
- Triethylamine (50.2 mmol)
- Benzene (100 ml)
- Ice bath

Procedure:

- In a suitable reaction vessel, a mixture of imidazole and triethylamine is prepared in benzene.
- The vessel is placed in an ice bath to cool the mixture.
- Ethyl chloroformate is added to the stirred mixture.
- The reaction mixture is then stirred at ambient temperature for 2.5 hours.
- After the reaction is complete, the mixture is filtered, and the precipitate is washed with benzene.
- The solvent from the filtrate is evaporated to yield the product, which can be further purified by distillation.

Click to download full resolution via product page

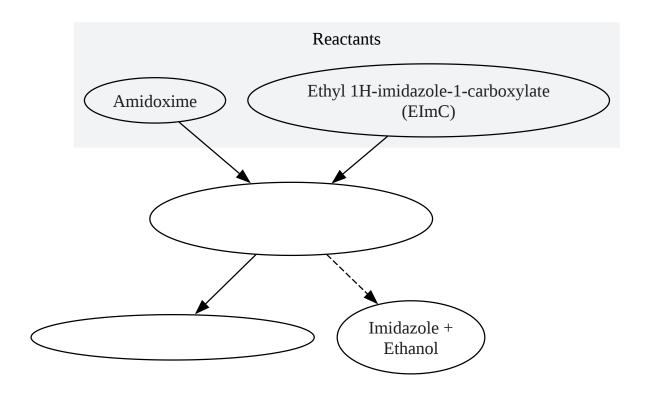
Applications in Synthesis

A significant application of **Ethyl 1H-imidazole-1-carboxylate** is its use as a carbonylating agent for the synthesis of various heterocyclic compounds. One notable example is the synthesis of 1,2,4-oxadiazol-5(4H)-ones from amidoximes.[2]

Experimental Protocol: Synthesis of 1,2,4-Oxadiazol-5(4H)-ones using Ethyl 1H-imidazole-1-carboxylate[3]

Materials:

• Benzonitrile (1 mmol)



- Hydroxylamine Hydrochloride (1.5 mmol)
- Ethanol
- Potassium Carbonate (1.5 eq)
- Ethyl 1H-imidazole-1-carboxylate (1 eq)
- Tetrahydrofuran (THF)
- Dilute HCl

Procedure:

- A solution of benzonitrile in ethanol is treated with hydroxylamine hydrochloride and stirred at 80°C for 3 hours to form the corresponding amidoxime.
- The excess ethanol is removed under vacuum.
- The resulting amidoxime is dissolved in THF, and potassium carbonate and Ethyl 1Himidazole-1-carboxylate are added.
- The mixture is stirred for 12 hours at 80°C.
- After the reaction, the excess THF is removed under reduced pressure.
- The mixture is quenched with water and neutralized with dilute HCl to precipitate the solid product.
- The solid is filtered and dried under vacuum to yield the 1,2,4-oxadiazol-5(4H)-one.

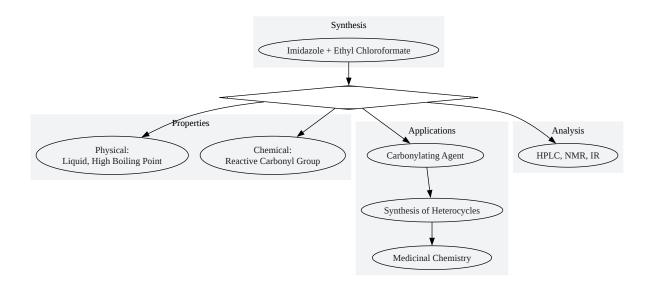
Click to download full resolution via product page

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of **Ethyl 1H-imidazole-1-carboxylate**.

HPLC Method

A reverse-phase (RP) HPLC method can be employed for the analysis of **Ethyl 1H-imidazole-1-carboxylate**. The mobile phase typically consists of acetonitrile (MeCN), water, and an acid such as phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.


Spectroscopic Data

The structural confirmation of **Ethyl 1H-imidazole-1-carboxylate** is achieved through various spectroscopic techniques.

Table 3: Spectroscopic Data

Technique	Observed Peaks/Signals
¹ H NMR	δ 1.45 (3H, t, J 7.3 Hz, CH ₃), 4.50 (2H, q, J 7.3 Hz, CH ₂), 7.12 (1H, m, imidazole 5-H), 7.48 (1H, m, imidazole 4-H), and 8.20 (1H, m, imidazole 2-H)[3]
IR (CHCl₃)	V _{max} 1760 cm ⁻¹ [3]
¹³ C NMR	Data available in spectral databases.[1]

Click to download full resolution via product page

Safety Information

Ethyl 1H-imidazole-1-carboxylate is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. It is recommended to be stored at 2-8°C. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Ethyl 1H-imidazole-1-carboxylate is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, stability, and reactivity as a carbonylating agent make it an attractive choice for the synthesis of complex molecules, particularly in the field of medicinal chemistry. The information provided in this guide serves as a comprehensive resource for researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ethyl 1H-imidazole-1-carboxylate | C6H8N2O2 | CID 87963 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. ias.ac.in [ias.ac.in]
- To cite this document: BenchChem. [Physical and chemical properties of Ethyl 1H-imidazole-1-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102356#physical-and-chemical-properties-of-ethyl-1h-imidazole-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com